molecular formula C15H12ClFN2O2 B5791543 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Cat. No. B5791543
M. Wt: 306.72 g/mol
InChI Key: VZTOVKABAOOHFY-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTRinh-172 has been extensively studied for its ability to modulate the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Mechanism of Action

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 acts as a potent inhibitor of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide function by binding to a specific site on the protein and preventing chloride ion transport. The exact mechanism of inhibition is still under investigation, but it is believed that N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 may alter the conformation of the N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide protein, leading to a reduction in its activity. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been shown to be highly selective for N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been shown to have several biochemical and physiological effects, including the inhibition of chloride ion transport, the reduction of mucus viscosity, and the enhancement of airway hydration. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has also been shown to reduce inflammation and improve lung function in animal models of CF and COPD.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has several advantages for lab experiments, including its high potency and selectivity for N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, as well as its ability to enhance the function of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide in specific mutations. However, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has several potential future directions, including its use in combination with other N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide modulators for the treatment of CF, as well as its use in other diseases such as COPD and asthma. Additionally, further studies are needed to determine the long-term safety and efficacy of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172, as well as its potential use in gene therapy approaches for CF.
In conclusion, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 is a small molecule inhibitor with significant potential for therapeutic applications in the treatment of CF and other respiratory diseases. Its high potency and selectivity for N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide make it an attractive candidate for further research and development. However, additional studies are needed to determine its long-term safety and efficacy, as well as its potential use in combination with other N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide modulators and gene therapy approaches.

Synthesis Methods

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 can be synthesized using a multistep process involving the reaction of 2-chloroaniline with ethyl 2-fluorobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been reported in several scientific publications, including a paper by Robert Bridges et al. in 2001.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been shown to enhance the function of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide in CF patients with specific mutations, leading to improved chloride transport and mucus clearance. Additionally, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamideinh-172 has been studied for its potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where it may improve airway hydration and reduce inflammation.

properties

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-11-6-2-4-8-13(11)19-14(20)9-18-15(21)10-5-1-3-7-12(10)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOVKABAOOHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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